4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde

OLED HOMO-LUMO gap exciton confinement

Standard hole-transport materials like NPB lack reactive anchoring groups, causing interlayer mixing in solution-processed OLEDs and morphological instability. This bifunctional dialdehyde directly solves these pain points: • Enables thermal/photochemical cross-linking to form solvent-resistant polyazomethine films for roll-to-roll device fabrication. • Serves as a linear dialdehyde monomer for Schiff-base COF synthesis, providing two 180°-oriented condensation sites. • Deeper HOMO (-6.01 eV) and higher Tg (est. 110-135 °C) than NPB improve hole injection and thermal endurance. Supplied with ≥95% HPLC purity for advanced material R&D.

Molecular Formula C46H32N2O2
Molecular Weight 644.8 g/mol
CAS No. 854938-56-0
Cat. No. B3158032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde
CAS854938-56-0
Molecular FormulaC46H32N2O2
Molecular Weight644.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=CC8=CC=CC=C87
InChIInChI=1S/C46H32N2O2/c49-31-33-15-23-39(24-16-33)47(45-13-5-9-37-7-1-3-11-43(37)45)41-27-19-35(20-28-41)36-21-29-42(30-22-36)48(40-25-17-34(32-50)18-26-40)46-14-6-10-38-8-2-4-12-44(38)46/h1-32H
InChIKeyVASLDPVPTAYLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dialdehyde-Functionalized Arylamine for OLED and COF Procurement


4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde (CAS 854938-56-0), molecular formula C46H32N2O2, is a bifunctional aromatic dialdehyde belonging to the naphthyl-substituted benzidine family, a class of triarylamine derivatives widely deployed as hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [1]. The compound features a biphenyl core symmetrically end-capped with naphthalen-1-ylazanediyl groups and terminal 4-formylphenyl moieties, yielding a molecular weight of 644.76 g/mol and a commercial purity standard of ≥95% (HPLC) [2]. Unlike the prototypical HTM NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine, CAS 123847-85-8), this dialdehyde variant introduces reactive aldehyde termini that enable post-deposition cross-linking or covalent integration into extended frameworks, making it a dual-purpose intermediate for both vacuum-processed OLED stacks and solution-processed covalent organic frameworks (COFs) [3].

Dual-purpose HTM intermediate: supports both vacuum-processed OLED stacks and solution-processed covalent organic framework research.
Reactive aldehyde termini: enables post-deposition cross-linking and covalent integration for insolubilization or interfacial adhesion studies.
Bifunctional AA-type monomer: pre-configured for imine-linked polymer or COF synthesis via Schiff-base condensation with aromatic diamines.

Why Generic Arylamine HTMs Cannot Substitute in Cross-Linking Applications


The dominant hole-transport materials NPB, α-NPD, and TPD are tertiary arylamines with terminal phenyl or naphthyl groups that are chemically inert after thin-film deposition, relying solely on van der Waals interactions for morphological stability [1]. Their glass-transition temperatures (Tg ≈ 95–100 °C for NPB) impose a fundamental ceiling on device thermal endurance, and they cannot be covalently linked to adjacent layers or substrates [2]. In contrast, 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde (CAS 854938-56-0) terminates in two reactive aldehyde groups, enabling Schiff-base condensation with primary amines to form imine-linked networks, or reduction/oxidation to yield alcohol or carboxylic acid anchors [3]. This single structural distinction renders the compound irreplaceable in any workflow requiring post-deposition insolubilization, covalent interfacial adhesion, or incorporation into porous reticular architectures such as COFs and polyazomethines, where NPB or TPD would simply leach or phase-segregate.

Target
Dialdehyde HTM
Two reactive aldehyde groups enable covalent cross-linking and COF integration.
NPB / α-NPD / TPD
Inert terminal groups cannot participate in condensation or post-deposition insolubilization.
Functional Gap
Schiff-base compatible
Structural pre-configuration for polyazomethine and imine-linked network synthesis.
Chemically incompatible
Conventional HTMs leach or phase-segregate in reticular architectures; direct substitution may fail.

Quantitative Differentiation vs. NPB and Related Arylamine HTMs


Widened HOMO-LUMO Gap Enabling Superior Exciton Confinement

Density functional theory (DFT) calculations for 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde yield a HOMO energy of −6.01 eV and a LUMO of −2.29 eV, giving a HOMO-LUMO gap (ΔE) of 3.72 eV [1]. The established HTM NPB (CAS 123847-85-8), measured experimentally, exhibits a HOMO of −5.5 eV and LUMO of −2.4 eV, corresponding to a gap of 3.1 eV . The target compound's 0.6 eV wider gap confers a deeper HOMO (−6.01 vs. −5.5 eV) that improves hole-injection barrier matching with high-work-function anodes (e.g., ITO at −4.7 to −5.0 eV) and a shallower LUMO (−2.29 vs. −2.4 eV) that enhances electron-blocking capability when used as an exciton confinement layer.

HOMO-LUMO Gap
Cross-study comparable
ΔΔE = +0.62 eV wider gap
Target: 3.72 eV (DFT) vs. NPB: 3.10 eV (exp). Deeper HOMO −6.01 eV supports electron-blocking.
Reported deeper HOMO may support hole-injection and exciton confinement research.
DFT single-molecule vs. experimental thin-film comparison; device-level validation requires review.
OLED HOMO-LUMO gap exciton confinement

Dual Terminal Aldehyde Functionality for Schiff-Base Condensation

The target compound bears exactly two aldehyde groups (confirmed by SMILES: O=CC1=CC=C(N(C2=CC=C(C3=CC=C(N(C4=CC=C(C=C4)C=O)C5=C6C=CC=CC6=CC=C5)C=C3)C=C2)C7=C8C=CC=CC8=CC=C7)C=C1), enabling 1:1 stoichiometric condensation with aromatic diamines to form imine-linked polymers or COFs . NPB lacks any reactive functional group (terminal groups are phenyl rings, SMILES: N-(4-{4-[naphthalen-1-yl(phenyl)amino]phenyl}phenyl)-N-phenylnaphthalen-1-amine), rendering it incapable of participating in condensation or cross-linking chemistry . In polyazomethine syntheses where a dialdehyde HTM monomer is required, NPB cannot serve as a building block at all; the target compound is structurally pre-configured for this role [1].

Reactive Termini
Class-level inference
2 aldehyde groups (target) vs. 0 (NPB)
Bifunctional AA-type monomer for Schiff-base polycondensation. NPB is structurally non-reactive.
Supports COF and polyazomethine monomer research; NPB cannot substitute.
Reactivity inferred from established aldehyde-amine chemistry.
covalent organic frameworks Schiff-base condensation cross-linkable HTM

Higher Molecular Weight and Predicted Glass-Transition Temperature

The molecular weight of 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde is 644.76 g/mol, 9.5% higher than NPB at 588.74 g/mol, due to the replacement of two terminal phenyl groups with 4-formylphenyl moieties (+56.02 g/mol net) . In triarylamine HTMs, increased molecular weight and the presence of polar aldehyde groups that can engage in intermolecular dipole-dipole and potential hydrogen-bonding interactions are strongly correlated with elevated glass-transition temperature (Tg) [1]. While NPB exhibits Tg ≈ 95 °C , compounds of similar or lower molecular weight with biphenyl-naphthylamine architecture and aldehyde substitution typically show Tg increases of 15–40 °C relative to their unsubstituted analogs, predicting a Tg for the target compound in the range of 110–135 °C.

Predicted Tg
Class-level inference
ΔTg estimated +15 to +40 °C above NPB (95 °C)
Target MW 644.76 g/mol (+9.5% vs. NPB). Higher mass and aldehyde polarity may elevate Tg to 110–135 °C.
Reported higher Tg may support morphological stability studies in OLED device research.
Estimated from class-level structure-property trends; experimental Tg measurement to verify.
OLED device stability glass-transition temperature morphological stability

Batch-Specific Quality Assurance: NMR, HPLC, and GC Characterization Reports Reduce Procurement Risk Relative to Non-Certified NPB Sources

The compound sourced from Bidepharm (Catalog BD262668, CAS 854938-56-0) is supplied with batch-specific QC documentation including NMR, HPLC, and GC analysis reports, with a standard purity specification of ≥95% (HPLC) . Alternative premium suppliers such as Bellancom offer purity grades exceeding 98% (HPLC) [1]. In comparison, generic NPB from non-specialist chemical suppliers frequently lacks batch-level spectroscopic certification, with purity characterizations limited to melting point or TLC . The availability of orthogonal purity verification (NMR + HPLC + GC) for the target compound reduces the risk of introducing unidentified impurities that could act as charge traps or luminescence quenchers in OLED device stacks.

Batch QC
Supporting evidence
NMR + HPLC + GC certification
Purity ≥95% (HPLC) with multi-technique batch reports. >98% grades available from premium suppliers.
Supports publication-quality device data and traceable procurement confidence.
Multi-technique orthogonal purity verification available; review batch-specific documentation.
quality assurance batch consistency procurement risk management

High-Value Application Scenarios Outperforming Generic HTMs


Covalent Organic Framework Synthesis as a Bifunctional Aldehyde Node

Researchers constructing imine-linked 2D or 3D COFs via Schiff-base polycondensation require a dialdehyde monomer with a rigid, conjugated biphenyl-naphthylamine core. This compound provides exactly two aldehyde condensation sites per molecule with a 180° relative orientation enforced by the linear biphenyl spacer. When reacted with tetraamine linkers (e.g., tetrakis(4-aminophenyl)porphyrin), it yields COFs with MCM topology as described in the scientific literature . NPB, lacking aldehyde groups, cannot participate in this reaction chemistry and is incompatible with COF synthesis protocols.

Cross-Linkable Hole-Transport Layer for Solvent Resistance

In all-solution-processed OLED fabrication, sequential layer deposition demands that each underlying layer be insoluble in the solvent used for the next coating step. The aldehyde groups of this compound enable thermal or photo-initiated cross-linking with diamine co-reactants after film formation, rendering the resulting polyazomethine network resistant to common organic solvents (toluene, chlorobenzene, THF). This eliminates the inter-layer mixing problem that occurs when depositing an emissive layer onto a non-cross-linked NPB film, a critical advantage for high-throughput roll-to-roll printed OLED manufacturing.

Deep-HOMO Hole-Injection and Electron-Blocking Interlayer

The DFT-calculated HOMO of −6.01 eV for this compound is 0.51 eV deeper than NPB's −5.5 eV [1]. When inserted as a thin (5–15 nm) interlayer between the ITO anode (work function ≈ −4.8 eV) and a phosphorescent emissive layer, this deeper HOMO reduces the hole-injection barrier while the wide band gap of 3.72 eV (vs. NPB at 3.1 eV) provides effective electron-blocking capability, preventing electron leakage that otherwise reduces external quantum efficiency in blue and white phosphorescent OLEDs.

High-Tg Material for Long-Lifetime OLED Display Panels

With an estimated Tg in the range of 110–135 °C — 15–40 °C higher than NPB at 95 °C — this compound is a superior candidate for OLED displays destined for automotive, outdoor signage, or high-brightness applications where joule heating during operation accelerates morphological degradation. The higher Tg suppresses molecular diffusion and crystallization within the amorphous HTL film, directly correlating with extended device half-life under accelerated aging conditions.

Application
Selection Property
Validation Focus
COF synthesis node
Bifunctional aldehyde monomer
Imine network formation with tetraamine linkers
Cross-linkable HTL
Post-deposition insolubilization
Solvent resistance after thermal or photo-initiated cross-linking
Exciton confinement interlayer
Deep HOMO and wide band gap
Hole-injection and electron-blocking endpoint review
High-endurance OLED display
Predicted elevated Tg range
Morphological stability under accelerated aging conditions
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